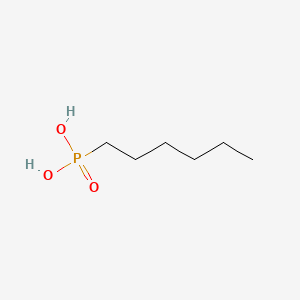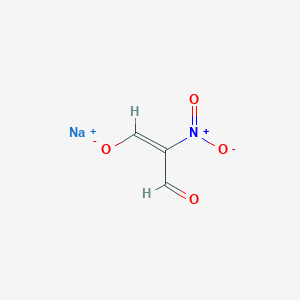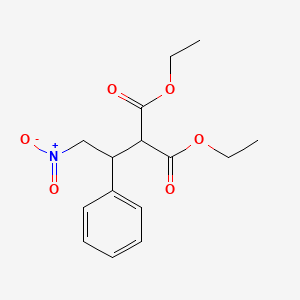
7-Chloro-2,8-dimethylquinolin-4-ol
Übersicht
Beschreibung
7-Chloro-2,8-dimethylquinolin-4-ol: is a heterocyclic aromatic compound containing nitrogen and oxygen atoms within a six-membered quinoline ring. It is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination . Another method involves the use of trichlorophosphate as a reagent for the chlorination step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in diphenyl ether and subsequent purification through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine group might activate the ring for electrophilic substitution, although the effect may be limited compared to other positions on the quinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the chlorine atom to form azido derivatives.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups into the quinoline ring.
Major Products Formed:
Nucleophilic Substitution: Azido derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol.
Electrophilic Aromatic Substitution: Nitro derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Medicine: Due to its quinoline ring system, this compound may hold promise for the development of antimalarial drugs, similar to other quinoline derivatives .
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other materials that require a quinoline backbone .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-2,8-dimethyl-4-hydroxyquinoline
- 7-Chloro-2,8-dimethyl-4-quinolinol
- 7-Chloro-2,8-dimethyl-4(1H)-quinolinone
Comparison: 7-Chloro-2,8-dimethylquinolin-4-ol is unique due to its specific substitution pattern, which includes a chlorine atom at the 7th position and a hydroxyl group at the 4th position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .
Eigenschaften
IUPAC Name |
7-chloro-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPYUFGOCWEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320906 | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21629-48-1 | |
| Record name | 21629-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21629-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


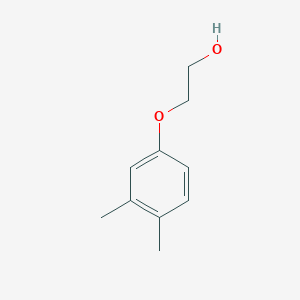
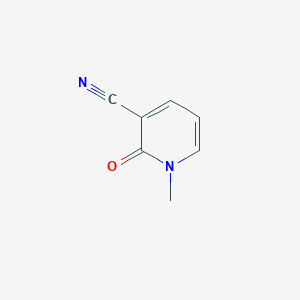

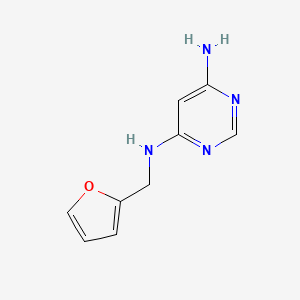


![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)

